Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate is a complex organic compound that features a pyridine ring, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the ester group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its reactivity and properties.
Reduction: Reduction reactions can be used to modify the nitrogen-containing rings, affecting the compound’s electronic structure.
Substitution: Substitution reactions can introduce new functional groups into the compound, enhancing its versatility for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylpyridine: This compound shares the pyridine ring but lacks the thiazole and ester groups.
2-Aminopyridine: Similar in structure but without the thiazole ring and ester group.
2-N-(5-Aminopyridin-2-yl)pyridine-2,5-diamine: Contains a pyridine ring but differs in the functional groups attached.
Uniqueness
Ethyl 2-(5-amino-2-pyridyl)-4-methylthiazole-5-carboxylate is unique due to its combination of a pyridine ring, a thiazole ring, and an ester group. This combination provides a distinct set of chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
ethyl 2-(5-aminopyridin-2-yl)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-3-17-12(16)10-7(2)15-11(18-10)9-5-4-8(13)6-14-9/h4-6H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWKTOPVBKJGQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=NC=C(C=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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